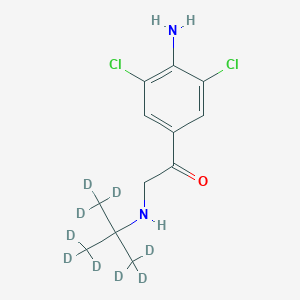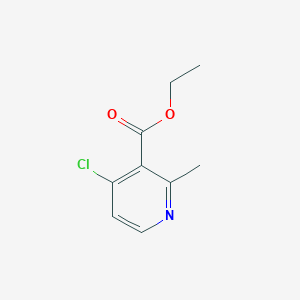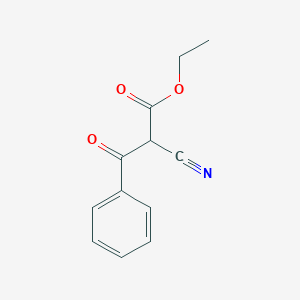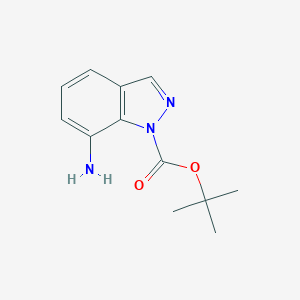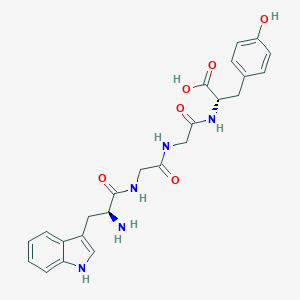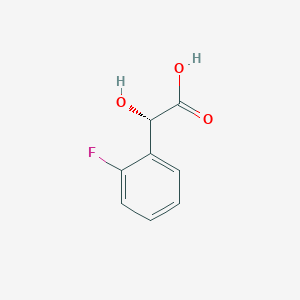
(5-クロロ-1-ベンゾチオフェン-2-イル)メタノール
説明
“(5-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the empirical formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-1-benzothiophen-2-yl)methanol” can be represented by the SMILES stringOCc1csc2ccc(Cl)cc12 . The InChI representation is 1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 . Physical And Chemical Properties Analysis
“(5-Chloro-1-benzothiophen-2-yl)methanol” has a molecular weight of 198.67 g/mol . It is a solid substance .科学的研究の応用
ここでは、6つのユニークな用途に焦点を当て、「(5-クロロ-1-ベンゾチオフェン-2-イル)メタノール」の科学研究におけるアプリケーションを包括的に分析します。各アプリケーションは、明確で記述的な見出しと共に独自のセクションで詳しく説明されます。
抗菌剤
ベンゾチオフェン誘導体は、特に黄色ブドウ球菌に対して抗菌特性がテストされています。 (5-クロロ-1-ベンゾチオフェン-2-イル)メタノールと類似の化合物は、高い抗菌活性を示す可能性があり、新しい抗菌剤の開発のための潜在的な候補となります .
抗酸化能力
一部のベンゾチオフェン化合物は、従来の抗酸化剤よりも優れた高い抗酸化能力を示しています。 これは、(5-クロロ-1-ベンゾチオフェン-2-イル)メタノールがその潜在的な抗酸化特性について研究される可能性があることを示唆しています .
ベンゾ[b]チオフェン誘導体の合成
問題の化合物は、医薬品や材料科学でさまざまな用途を持つさまざまなベンゾ[b]チオフェン誘導体の合成における前駆体として使用できます .
アリンケミストリー
アリンケミストリーでは、ベンゾチオフェン誘導体は、o-シリルアリルトリフラートとアルキニルスルフィドを1段階の分子間反応で合成できます。 この方法は、(5-クロロ-1-ベンゾチオフェン-2-イル)メタノール関連化合物を合成するために適用できる可能性があります .
Safety and Hazards
特性
IUPAC Name |
(5-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOZSABHIQGAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633114 | |
| Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13771-71-6 | |
| Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

